molecular formula C42H36N12O18 B12100055 hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate

hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate

Cat. No.: B12100055
M. Wt: 996.8 g/mol
InChI Key: OLLYCMMNHGTRPH-UHFFFAOYSA-N
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Description

This compound is a highly complex heterocyclic molecule characterized by a heptacyclic framework with 12 nitrogen (dodecaza) and six oxygen (hexaoxa) atoms. Its intricate architecture, featuring fused cyclohexane and heterocyclic rings, suggests applications in supramolecular chemistry, catalysis, or as a ligand for metal coordination . While direct experimental data on its physical properties (e.g., solubility, melting point) are absent in the provided evidence, its structural analogs (discussed below) provide indirect insights into its behavior.

Properties

Molecular Formula

C42H36N12O18

Molecular Weight

996.8 g/mol

IUPAC Name

hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate

InChI

InChI=1S/C42H36N12O18/c1-7-61-31(55)19-13-26-20(32(56)62-8-2)14-25(19)67-37-43-47-39(48-44-37)69-27-15-22(34(58)64-10-4)29(16-21(27)33(57)63-9-3)71-41-51-53-42(54-52-41)72-30-18-23(35(59)65-11-5)28(17-24(30)36(60)66-12-6)70-40-49-45-38(68-26)46-50-40/h13-18H,7-12H2,1-6H3

InChI Key

OLLYCMMNHGTRPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1OC3=NN=C(N=N3)OC4=CC(=C(C=C4C(=O)OCC)OC5=NN=C(N=N5)OC6=C(C=C(C(=C6)C(=O)OCC)OC7=NN=C(O2)N=N7)C(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the hexaoxa and dodecaza rings. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the rings. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ether or amine groups are replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The ether and amine groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related heterocyclic systems:

Compound Molecular Formula Key Features Functional Groups Potential Applications Reference
Target Compound Likely C₄₈H₅₄N₁₂O₁₈* Heptacyclic framework with 12 N and 6 O atoms; six ethyl carboxylate groups. Hexaoxa, dodecaza, hexacarboxylate Supramolecular assembly, metal-organic frameworks (MOFs), catalysis.
17,34-Dimethyl-13,15,30,32-tetramethoxy-3,10,20,27,36,38-hexaazaheptacyclo[...]octatriaconta-octadecaene (Compound 5) C₃₈H₃₄N₆O₄·5H₂O Heptacyclic system with methyl and methoxy substituents; lower oxygen content. Hexaaza, tetramethoxy, dimethyl Less polar than target; potential use in hydrophobic environments.
6,8,14,16,25,27,33,35-Octamethoxy-4,12,29,37-tetra(4-bromophenyl)...octadecaene (Compound 29) C₅₈H₄₈Br₄N₆O₈ Octamethoxy and bromophenyl groups; higher molecular weight and halogen content. Octamethoxy, tetra(4-bromophenyl) Photophysical materials (e.g., OLEDs) due to bromine’s heavy atom effect.
31,32,33,34,35,36-Hexaazaheptacyclo[...]hexatriaconta...hexakis(pentafluorophenyl) C₆₆H₂₄F₃₀N₆ Fluorinated aromatic substituents (pentafluorophenyl); high electronegativity and thermal stability. Hexaaza, hexakis(pentafluorophenyl) High-temperature catalysis or fluorinated polymer additives.
2,12,22-Trioxa-7,17,27-trithiaheptacyclo[...]octadecaene-7,7,17,17,27,27-hexaoxide C₃₀H₂₄O₉S₃ Sulfur-oxygen hybrid system (trioxa-trithia); sulfone groups enhance rigidity. Trioxa, trithia, hexaoxide Electrolyte additives or redox-active materials.

*Estimated based on structural analogs (e.g., ).

Key Findings:

Substituent Effects: Ethyl carboxylates in the target compound enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to methoxy or bromophenyl analogs . Fluorinated analogs (e.g., hexakis(pentafluorophenyl)) exhibit superior thermal stability (decomposition >300°C) but reduced biodegradability .

Structural Complexity :

  • The heptacyclic framework in the target compound provides a larger cavity size (~8–10 Å) than pentacyclic systems (e.g., Compound 6 in ), making it suitable for encapsulating metal ions or small molecules .

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